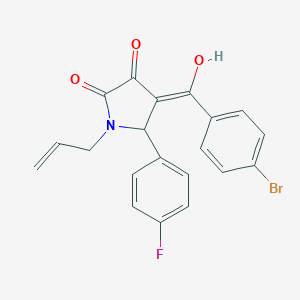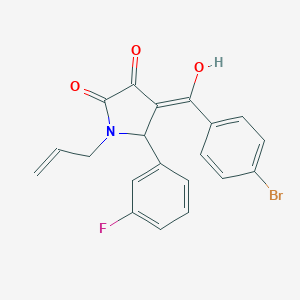
5-(4-fluorophenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-fluorophenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in the development of drugs for various diseases. This compound has been found to exhibit promising pharmacological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects.
Wirkmechanismus
The mechanism of action of 5-(4-fluorophenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects by modulating various signaling pathways in cells. For instance, 5-(4-fluorophenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. This compound has also been found to activate the AMPK pathway, which is involved in the regulation of glucose metabolism and energy homeostasis.
Biochemical and physiological effects:
5-(4-fluorophenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has been found to exhibit various biochemical and physiological effects. For instance, this compound has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the regulation of inflammation. This compound has also been found to induce apoptosis and inhibit cell proliferation in cancer cells, which are involved in the regulation of cell growth and survival. Furthermore, 5-(4-fluorophenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has been found to enhance insulin secretion and improve glucose uptake in insulin-resistant cells, which are involved in the regulation of glucose metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-(4-fluorophenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its ability to exhibit multiple pharmacological activities. This compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic effects, which makes it a versatile compound for various research applications. However, one of the limitations of using this compound in lab experiments is its complex synthesis method. The multi-step reaction sequence involved in the synthesis of this compound makes it a challenging compound to produce in large quantities.
Zukünftige Richtungen
There are several future directions for the research of 5-(4-fluorophenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one. One of the future directions is to explore the potential of this compound in the development of drugs for various diseases, including cancer, diabetes, and inflammation. Another future direction is to investigate the mechanism of action of this compound in more detail, which could provide insights into the signaling pathways involved in its pharmacological effects. Furthermore, future research could focus on optimizing the synthesis method of 5-(4-fluorophenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one to improve its yield and purity.
Synthesemethoden
The synthesis of 5-(4-fluorophenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one involves a multi-step reaction sequence. The starting materials for this synthesis are 4-fluorobenzaldehyde, 2-thiophene carboxylic acid, and 2-aminoacetophenone. The reaction involves the condensation of these starting materials in the presence of a suitable catalyst and solvent. The resulting product is then subjected to various purification techniques, including recrystallization, chromatography, and spectroscopic analysis, to obtain a pure form of 5-(4-fluorophenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one.
Wissenschaftliche Forschungsanwendungen
5-(4-fluorophenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential applications in the development of drugs for various diseases. This compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic effects. The anti-inflammatory effect of 5-(4-fluorophenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has been attributed to its ability to inhibit the production of pro-inflammatory cytokines and chemokines. The anti-cancer effect of this compound has been attributed to its ability to induce apoptosis and inhibit cell proliferation in cancer cells. The anti-diabetic effect of 5-(4-fluorophenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has been attributed to its ability to enhance insulin secretion and improve glucose uptake in insulin-resistant cells.
Eigenschaften
Molekularformel |
C15H10FNO3S |
|---|---|
Molekulargewicht |
303.3 g/mol |
IUPAC-Name |
2-(4-fluorophenyl)-4-hydroxy-3-(thiophene-2-carbonyl)-1,2-dihydropyrrol-5-one |
InChI |
InChI=1S/C15H10FNO3S/c16-9-5-3-8(4-6-9)12-11(14(19)15(20)17-12)13(18)10-2-1-7-21-10/h1-7,12,19H,(H,17,20) |
InChI-Schlüssel |
VIFVMQKEGMVZOB-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C(=O)C2=C(C(=O)NC2C3=CC=C(C=C3)F)O |
Kanonische SMILES |
C1=CSC(=C1)C(=O)C2=C(C(=O)NC2C3=CC=C(C=C3)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-(dibutylamino)propyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282248.png)
![1-[3-(dibutylamino)propyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282249.png)
![1-[3-(dibutylamino)propyl]-5-(2-furyl)-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282250.png)
![1-[3-(dibutylamino)propyl]-5-(4-ethylphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282252.png)
![4-benzoyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282253.png)
![4-benzoyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282255.png)
![1-allyl-4-(4-bromobenzoyl)-5-[4-(dimethylamino)phenyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282259.png)



![4-(4-chlorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282266.png)
![4-(4-chlorobenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282268.png)
![4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282269.png)
![4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282271.png)